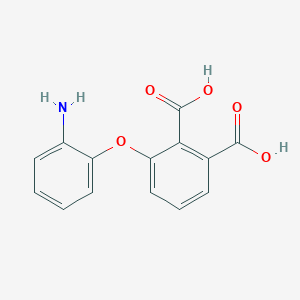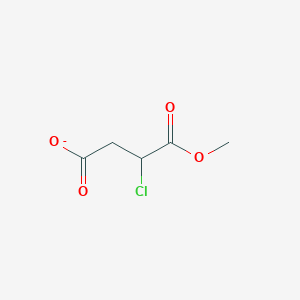
3-Chloro-4-methoxy-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxy-4-oxobutanoate is an organic compound with a molecular formula of C5H7ClO4 It is a derivative of butanoic acid and contains both chloro and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-4-oxobutanoate can be achieved through several methods. One common route involves the alkylation of methyl 4-chloro-3-oxobutanoate with various alkyl halides. For example, the reaction with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane can yield the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxy-3-oxobutanoate: This compound is similar in structure but lacks the chloro group.
Methyl 4-chloro-4-oxobutanoate: This compound is similar but does not have the methoxy group.
Uniqueness
3-Chloro-4-methoxy-4-oxobutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
92538-43-7 |
|---|---|
Molekularformel |
C5H6ClO4- |
Molekulargewicht |
165.55 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7ClO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
MCMLJMMLKJFXBH-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C(CC(=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



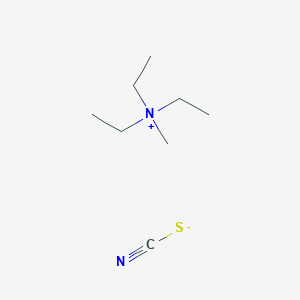
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
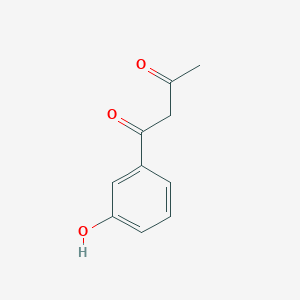

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
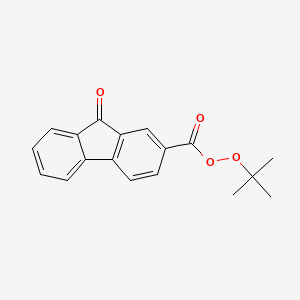
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

